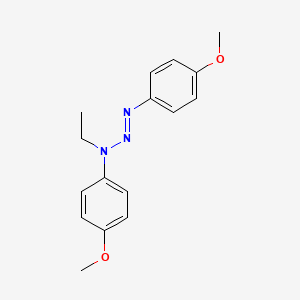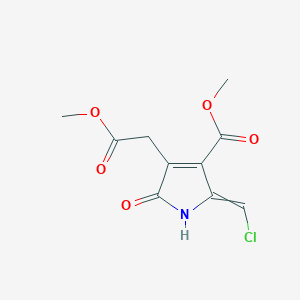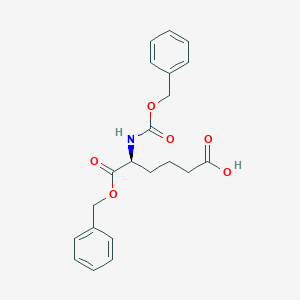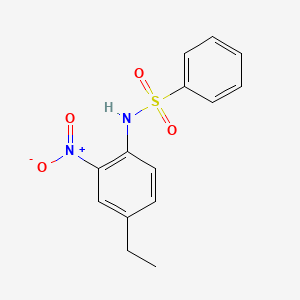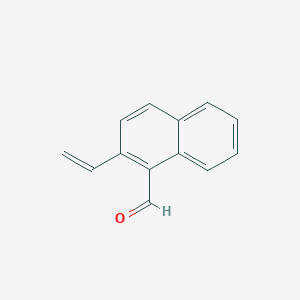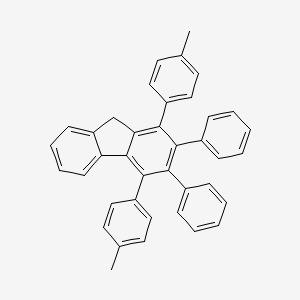
6-Bromo-2,4-bis(diphenylmethyl)-1,2,4-triazine-3,5(2h,4h)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazine-3,5(2H,4H)-dione,6-bromo-2,4-bis(diphenylmethyl)- is a complex organic compound that belongs to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazine-3,5(2H,4H)-dione,6-bromo-2,4-bis(diphenylmethyl)- typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the cyclization of appropriate precursors under controlled conditions. The introduction of bromine and diphenylmethyl groups is achieved through subsequent substitution reactions. These reactions often require specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Triazine-3,5(2H,4H)-dione,6-bromo-2,4-bis(diphenylmethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazines, halogens, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce more complex triazine-based compounds.
Wissenschaftliche Forschungsanwendungen
1,2,4-Triazine-3,5(2H,4H)-dione,6-bromo-2,4-bis(diphenylmethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,2,4-Triazine-3,5(2H,4H)-dione,6-bromo-2,4-bis(diphenylmethyl)- involves its interaction with specific molecular targets and pathways. The bromine and diphenylmethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may exert its effects through various mechanisms, such as enzyme inhibition, receptor modulation, or interaction with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazine-3,5(2H,4H)-dione: The parent compound without the bromine and diphenylmethyl groups.
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: A derivative with a hydroxyl group at the 6-position.
1,2,4-Triazine-3,5(2H,4H)-dione derivatives: Various derivatives with different substituents at the 2, 4, and 6 positions.
Uniqueness
1,2,4-Triazine-3,5(2H,4H)-dione,6-bromo-2,4-bis(diphenylmethyl)- is unique due to the presence of bromine and diphenylmethyl groups, which impart distinct chemical and biological properties
This detailed article provides a comprehensive overview of 1,2,4-Triazine-3,5(2H,4H)-dione,6-bromo-2,4-bis(diphenylmethyl)-, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
15870-80-1 |
|---|---|
Molekularformel |
C29H22BrN3O2 |
Molekulargewicht |
524.4 g/mol |
IUPAC-Name |
2,4-dibenzhydryl-6-bromo-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C29H22BrN3O2/c30-27-28(34)32(25(21-13-5-1-6-14-21)22-15-7-2-8-16-22)29(35)33(31-27)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H |
InChI-Schlüssel |
YSAKUWMYIKQFHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C(=O)C(=NN(C3=O)C(C4=CC=CC=C4)C5=CC=CC=C5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



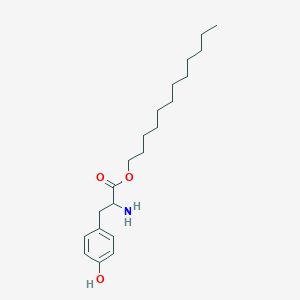
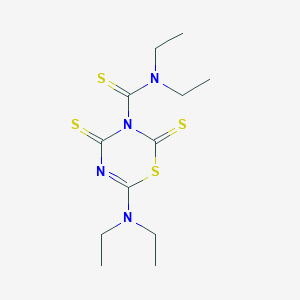
![4-Bromo-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14007399.png)
![2,2,4-Trimethyl-5-pyrrolidin-1-yl-3-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B14007400.png)
